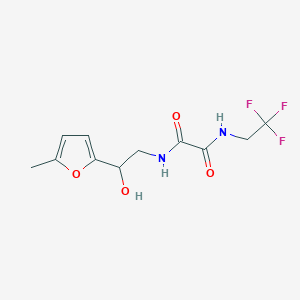
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoroethyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:
Formation of the furan derivative: The starting material, 5-methylfuran, undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position, forming 2-hydroxy-5-methylfuran.
Alkylation: The 2-hydroxy-5-methylfuran is then alkylated with 2-bromoethanol to yield 2-(2-hydroxyethyl)-5-methylfuran.
Oxalamide formation: The final step involves the reaction of 2-(2-hydroxyethyl)-5-methylfuran with oxalyl chloride and 2,2,2-trifluoroethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-oxo-5-methylfuran derivatives.
Reduction: Formation of N1-(2-amino-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)amine.
Substitution: Formation of various substituted oxalamides.
Scientific Research Applications
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl and trifluoroethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The oxalamide moiety can also participate in coordination with metal ions, affecting enzymatic functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide.
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)urea: Contains a urea moiety instead of an oxalamide.
Uniqueness
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of both a furan ring and a trifluoroethyl group, which confer distinct chemical and biological properties. Its oxalamide moiety also provides additional sites for interaction with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c1-6-2-3-8(20-6)7(17)4-15-9(18)10(19)16-5-11(12,13)14/h2-3,7,17H,4-5H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVOQRPTHIVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
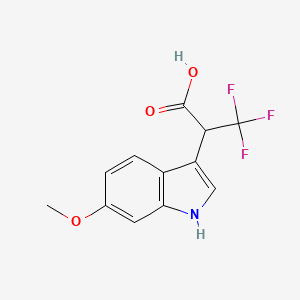
![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)
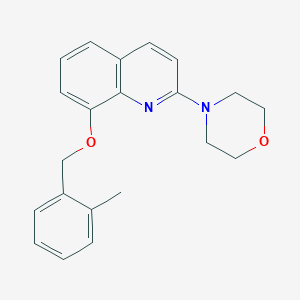
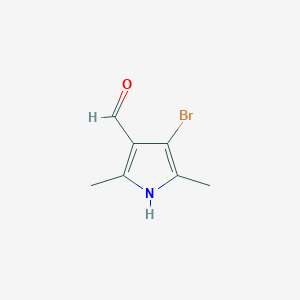
![4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2833472.png)
![5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2833473.png)
![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)
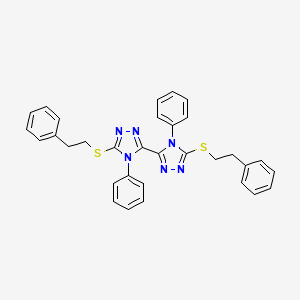
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2833482.png)
![N-(4-TERT-BUTYLPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2833483.png)
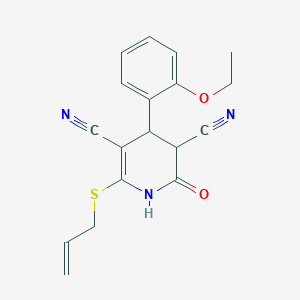
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2833485.png)
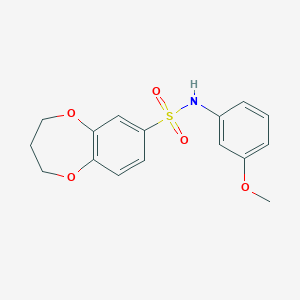
![(5R,7R)-5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2833488.png)
